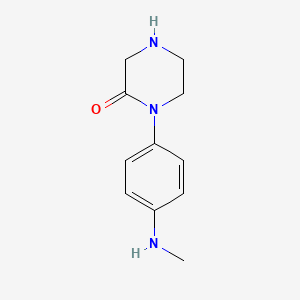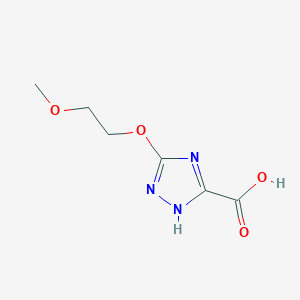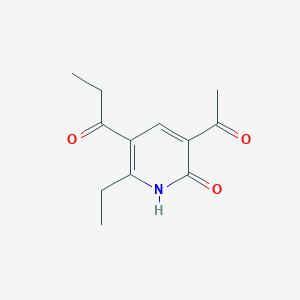![molecular formula C15H19N3O B13876494 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 6th position and a 4-methylpiperazin-1-ylmethyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group at the 6th position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the 4-Methylpiperazin-1-ylmethyl Group: The final step involves the alkylation of the quinoline derivative with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate.
Major Products
Oxidation: Quinoline-6-one, quinoline-6-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-[(4-Methylpiperazin-1-yl)methyl]aniline: Similar structure but lacks the quinoline ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzanilide: Contains a benzanilide group instead of a quinoline ring.
3-[(4-Methylpiperazin-1-yl)methyl]propan-1-ol: Contains a propanol group instead of a quinoline ring.
Uniqueness
3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol is unique due to the presence of both the quinoline ring and the 4-methylpiperazin-1-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The quinoline ring contributes to its aromaticity and potential for electronic interactions, while the piperazine moiety enhances its solubility and biological activity.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
3-[(4-methylpiperazin-1-yl)methyl]quinolin-6-ol |
InChI |
InChI=1S/C15H19N3O/c1-17-4-6-18(7-5-17)11-12-8-13-9-14(19)2-3-15(13)16-10-12/h2-3,8-10,19H,4-7,11H2,1H3 |
InChIキー |
PHJFHVDRXLVFAQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=CN=C3C=CC(=CC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
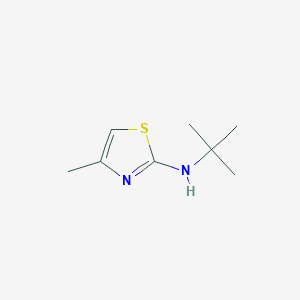
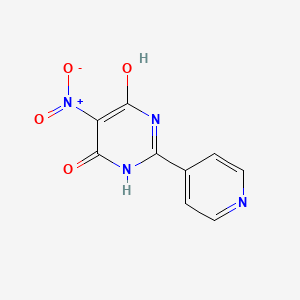
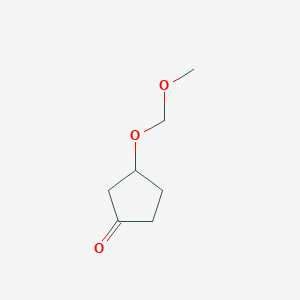
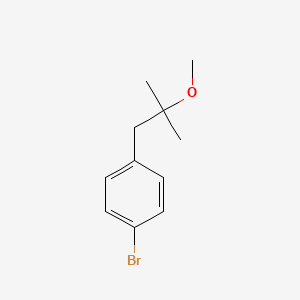
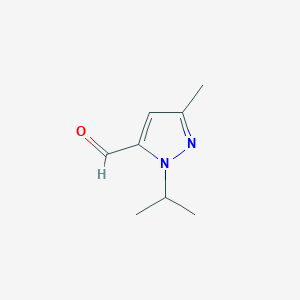
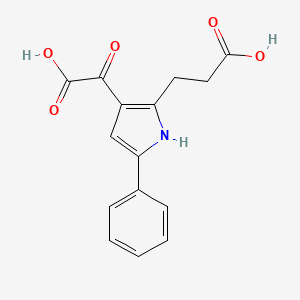
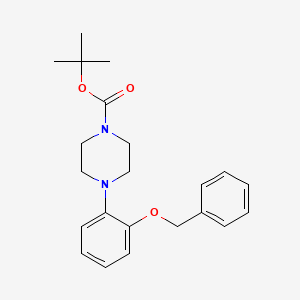
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
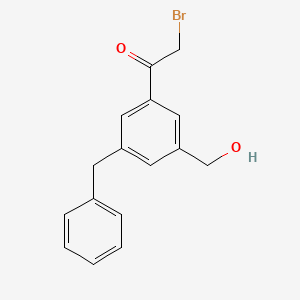
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
